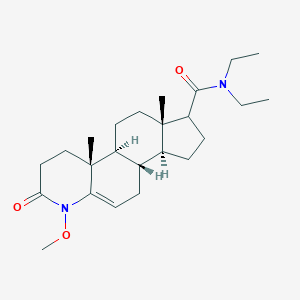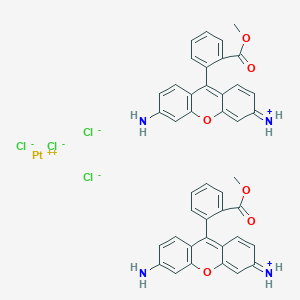
Sn Diiododeuteroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sn Diiododeuteroporphyrin (SnDIDP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the porphyrin family, which is a group of organic compounds that play a crucial role in biological processes such as oxygen transport, electron transfer, and photosynthesis. SnDIDP has been synthesized using various methods and has shown promising results in multiple scientific studies.
作用機序
The mechanism of action of Sn Diiododeuteroporphyrin is based on its ability to generate ROS upon activation by light. When Sn Diiododeuteroporphyrin is exposed to light, it absorbs the energy and undergoes a series of reactions that result in the generation of ROS. The ROS produced by Sn Diiododeuteroporphyrin can damage cellular components such as DNA, lipids, and proteins, leading to cell death.
生化学的および生理学的効果
Sn Diiododeuteroporphyrin has been shown to have biochemical and physiological effects on various cell types. In vitro studies have shown that Sn Diiododeuteroporphyrin can induce apoptosis in cancer cells by generating ROS. Sn Diiododeuteroporphyrin has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapies. In vivo studies have shown that Sn Diiododeuteroporphyrin can accumulate in tumor tissues, making it a promising candidate for cancer imaging and therapy.
実験室実験の利点と制限
Sn Diiododeuteroporphyrin has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Sn Diiododeuteroporphyrin can also be easily conjugated with other molecules to target specific cells or tissues. However, Sn Diiododeuteroporphyrin has some limitations, including its high cost, low water solubility, and potential toxicity.
将来の方向性
Sn Diiododeuteroporphyrin has shown promising results in various scientific studies, and there are several future directions for its application. One potential direction is the development of Sn Diiododeuteroporphyrin-based therapeutics for cancer and microbial infections. Another direction is the optimization of Sn Diiododeuteroporphyrin synthesis methods to improve yields and reduce costs. Further studies are also needed to explore the potential of Sn Diiododeuteroporphyrin in imaging and other scientific applications.
Conclusion
In conclusion, Sn Diiododeuteroporphyrin is a synthetic compound that has shown promising results in various scientific studies. Sn Diiododeuteroporphyrin has potential applications in photodynamic therapy, imaging, and antimicrobial therapies. The compound can be synthesized using various methods and has unique biochemical and physiological effects on cells and tissues. Sn Diiododeuteroporphyrin has advantages and limitations for lab experiments, and there are several future directions for its application.
合成法
Sn Diiododeuteroporphyrin can be synthesized using various methods, including the reaction of deuteroporphyrin with tin(IV) chloride and iodine. The reaction yields Sn Diiododeuteroporphyrin, which is a stable compound that can be purified using chromatography techniques. The synthesis method has been optimized to obtain high yields of Sn Diiododeuteroporphyrin with minimal impurities.
科学的研究の応用
Sn Diiododeuteroporphyrin has been extensively studied for its potential applications in various scientific fields. One of the significant applications of Sn Diiododeuteroporphyrin is in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that destroy cancer cells. Sn Diiododeuteroporphyrin has shown promising results as a photosensitizer in PDT due to its high singlet oxygen quantum yield and low toxicity. Sn Diiododeuteroporphyrin has also been studied for its potential applications in imaging, as it can be conjugated with fluorescent dyes to target specific cells or tissues.
特性
CAS番号 |
110019-33-5 |
|---|---|
製品名 |
Sn Diiododeuteroporphyrin |
分子式 |
C30H26Cl2I2N4O4Sn |
分子量 |
950 g/mol |
IUPAC名 |
3-[18-(2-carboxylatoethyl)-8,13-diiodo-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;tin(4+);dichloride |
InChI |
InChI=1S/C30H28I2N4O4.2ClH.Sn/c1-13-17(5-7-27(37)38)23-12-24-18(6-8-28(39)40)14(2)20(34-24)10-25-30(32)16(4)22(36-25)11-26-29(31)15(3)21(35-26)9-19(13)33-23;;;/h9-12H,5-8H2,1-4H3,(H4,33,34,35,36,37,38,39,40);2*1H;/q;;;+4/p-4 |
InChIキー |
UJFQZZUVWGPDII-UHFFFAOYSA-J |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
正規SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
同義語 |
Sn diiododeuteroporphyrin Sn-DIDP tin-2,4-diiododeuterporphyrin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



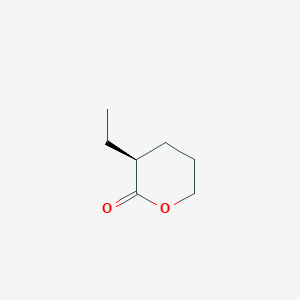

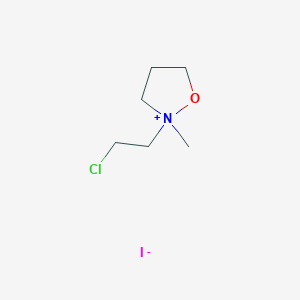

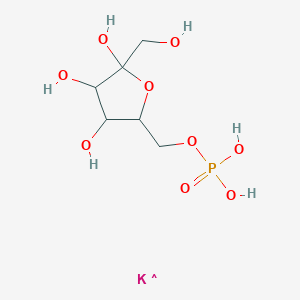


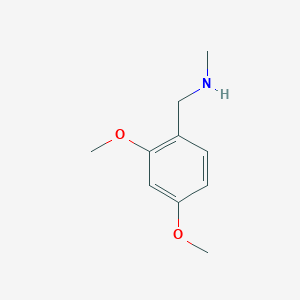

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
